8-Bromo-9-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-9H-purin-6-amine
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Overview
Description
8-Bromo-9-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-9-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-9H-purin-6-amine typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom to the purine ring.
Formation of the Dioxolane Ring: This step involves the reaction of a suitable aldehyde or ketone with a diol under acidic conditions to form the dioxolane ring.
Coupling Reaction: The final step involves coupling the dioxolane ring with the brominated purine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dioxolane ring or the purine ring.
Reduction: Reduction reactions could target the bromine atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the bromine atom or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its interactions with nucleic acids or proteins, given its structural similarity to nucleotides.
Medicine
Potential medicinal applications could include antiviral or anticancer research, where modified purines are often explored for their biological activity.
Industry
In industry, it could be used in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if used as an antiviral agent, it might inhibit viral replication by interfering with nucleic acid synthesis. The molecular targets could include viral enzymes or host cell machinery involved in DNA/RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Another halogenated purine with different reactivity and applications.
9-(2-Hydroxyethyl)adenine: A purine derivative with a different functional group that might have distinct biological activity.
Uniqueness
The presence of the bromine atom and the dioxolane ring in 8-Bromo-9-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-9H-purin-6-amine may confer unique chemical properties, such as increased reactivity or specific binding interactions, that distinguish it from other purine derivatives.
Properties
CAS No. |
87888-82-2 |
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Molecular Formula |
C11H14BrN5O2 |
Molecular Weight |
328.17 g/mol |
IUPAC Name |
8-bromo-9-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]purin-6-amine |
InChI |
InChI=1S/C11H14BrN5O2/c1-11(2)18-4-6(19-11)3-17-9-7(16-10(17)12)8(13)14-5-15-9/h5-6H,3-4H2,1-2H3,(H2,13,14,15) |
InChI Key |
UAEINPOUUSOAPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CN2C3=NC=NC(=C3N=C2Br)N)C |
Origin of Product |
United States |
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